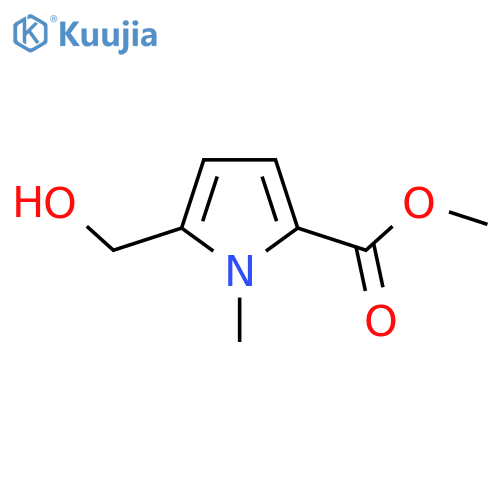

Cas no 1006618-91-2 (methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

- EN300-1829218

- SCHEMBL2175952

- BEOUVMACJSPYHM-UHFFFAOYSA-N

- 1006618-91-2

-

- インチ: 1S/C8H11NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3

- InChIKey: BEOUVMACJSPYHM-UHFFFAOYSA-N

- SMILES: OCC1=CC=C(C(=O)OC)N1C

計算された属性

- 精确分子量: 169.07389321g/mol

- 同位素质量: 169.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0

- トポロジー分子極性表面積: 51.5Ų

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829218-5.0g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1829218-1g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-10g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 10g |

$6082.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-10.0g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1829218-0.5g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-2.5g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-5g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-0.05g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-0.25g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1829218-0.1g |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate |

1006618-91-2 | 0.1g |

$1244.0 | 2023-09-19 |

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献

-

António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1006618-91-2): A Comprehensive Overview

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate, identified by its CAS number 1006618-91-2, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The molecular structure of this pyrrole derivative features a carboxylate group and a hydroxymethyl substituent, which contribute to its reactivity and utility in synthetic chemistry.

The synthesis of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for further applications.

In recent years, methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has been explored for its potential role in drug discovery and development. Its pyrrole core is a common motif in many bioactive molecules, making it a valuable scaffold for designing new therapeutic agents. Researchers have been particularly interested in its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of novel treatments for various diseases.

One of the most promising areas of research involving methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is its application in antiviral and anticancer therapies. Studies have shown that pyrrole derivatives can exhibit potent inhibitory effects on viral proteases and kinases, making them attractive candidates for antiviral drugs. Additionally, the hydroxymethyl group in the molecule allows for further functionalization, enabling the design of compounds with enhanced pharmacological properties.

The compound's structural flexibility also makes it a useful intermediate in the synthesis of more complex molecules. For instance, it can be used to construct heterocyclic frameworks that are prevalent in many pharmaceuticals. This versatility has led to increased interest from both academic and industrial researchers who are seeking innovative ways to develop new drugs.

Recent advancements in computational chemistry have further enhanced the understanding of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate's interactions with biological systems. Molecular modeling studies have provided insights into how this compound binds to target proteins, offering valuable information for drug design. These computational approaches complement traditional experimental methods, providing a more comprehensive view of the compound's potential applications.

The pharmaceutical industry has taken note of these findings and is actively exploring the use of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate in clinical trials. Initial results from preclinical studies suggest that it may have therapeutic benefits in treating certain types of cancer and viral infections. While more research is needed to fully understand its efficacy and safety profile, these early findings are encouraging and warrant further investigation.

In conclusion, methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1006618-91-2) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery and development. As our understanding of its properties continues to grow, so too will its applications in medicine and biotechnology.

1006618-91-2 (methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate) Related Products

- 893358-41-3(2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

- 2227834-66-2(rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate)

- 473923-75-0(4-{(2-hydroxyethyl)aminomethyl}benzonitrile)

- 860343-95-9(Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate)

- 2680736-98-3(tert-butyl N-(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamate)

- 865286-04-0(4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1805559-68-5(Methyl 3-amino-5-chloro-2-(trifluoromethyl)benzoate)

- 1408074-49-6(trans-3-methoxycyclobutanamine hydrochloride)

- 1806391-35-4(1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)

- 1420537-79-6(6-Bromo-3-methoxy-2-methylbenzamide)